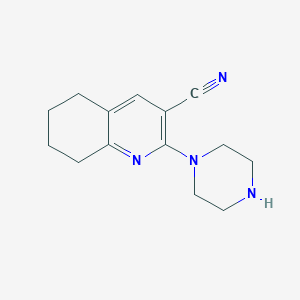

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

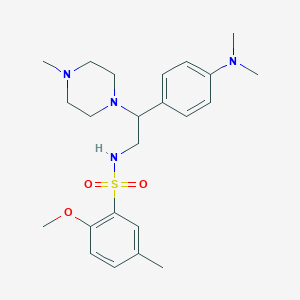

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related benzothiazole derivatives, which can provide insight into the chemical behavior and properties of similar compounds. The first paper discusses the synthesis of a benzothiazole derivative with a propan-1-one moiety, while the second paper explores the use of a benzothiadiazole as a directing group in palladium-catalyzed reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and reagents. In the first paper, the authors describe the synthesis of a benzothiazole derivative by reacting a 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with a 2-chlorobenzothiazole group in the presence of triethylamine (TEA) under reflux conditions in ethanol . This method could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be functionalized at various positions. The second paper provides insight into the regio- and stereoselectivity of reactions involving benzothiazole derivatives, as evidenced by the X-ray structures of the synthesized compounds . This information is valuable for understanding how different substituents might affect the overall structure of this compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, particularly those involving C-H activation and functionalization. The second paper discusses the use of 4-amino-2,1,3-benzothiadiazole as a directing group for palladium-catalyzed arylation and oxygenation of C-H bonds in carboxamides . This suggests that this compound could also participate in similar palladium-catalyzed reactions, potentially leading to a wide range of functionalized products.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide information on similar compounds. For instance, the solubility, melting point, and stability of these compounds can be inferred from the synthesis conditions and the nature of the substituents on the benzothiazole core . Additionally, the reactivity of the benzothiazole moiety, particularly in palladium-catalyzed reactions, can give an indication of the chemical properties of the compound .

Scientific Research Applications

Chemical Synthesis and Reactivity Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate and its derivatives are primarily used in the field of chemical synthesis and reactivity. Aleksandrov et al. (2021) described the synthesis of N-(1,3-benzothiazol-6-yl)furan-2-carboxamide from 1,3-benzothiazol-6-amine, which was then converted to the corresponding thioamide. This compound was further involved in the synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, showcasing its role in the synthesis of complex heterocyclic compounds (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).

Corrosion Inhibition In the field of materials science, benzothiazole derivatives, which are structurally similar to this compound, have been studied as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel in acidic solutions. The study found that these compounds provided superior stability and higher inhibition efficiencies against steel corrosion compared to other benzothiazole-based inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antimicrobial Properties Benzothiazole derivatives are also known for their antimicrobial properties. Patel and Shaikh (2010) prepared compounds using 2-amino-6-methyl-benzothiazole and evaluated their antimicrobial efficacy. Some of these compounds showcased comparable effects to standard drugs when tested against a variety of bacterial and fungal species (Patel & Shaikh, 2010).

Biological Activity in Drug Design The unique structural features of benzothiazole derivatives make them suitable candidates in the design of new drugs or radiotracers. Gona et al. (2015) reported the synthesis of analogues of 2-(4-aminophenyl)benzothiazole, which showed inhibitory effects against certain breast cancer cell lines, indicating their potential in cancer therapy (Gona, Thota, Baz, Gómez‐Vallejo, & Llop, 2015).

Future Directions

Benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, have shown promising biological activities, making them potential candidates for the development of new therapeutics . Future research could focus on exploring the biological activities of these compounds further and optimizing their synthetic pathways .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been studied for their anti-tubercular properties . The target of these compounds in tuberculosis treatment is often the DprE1 enzyme .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, in the case of anti-tubercular activity, they may interfere with the synthesis of cell wall components in Mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives often result in the inhibition of growth or proliferation of the targeted cells or organisms .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to exert these effects through interactions with various enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .

Cellular Effects

The cellular effects of Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate are currently under investigation. It is known that benzothiazole derivatives can influence cell function in various ways. For example, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives are known to interact with various biomolecules at the molecular level. For instance, they have been found to inhibit the activity of cyclo-oxygenase, an enzyme involved in the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

properties

IUPAC Name |

propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKTWZARGBVQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)

![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)